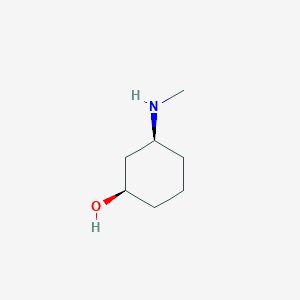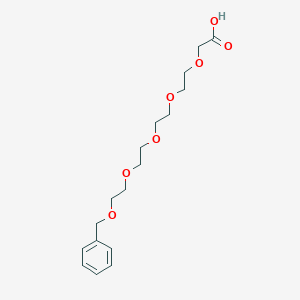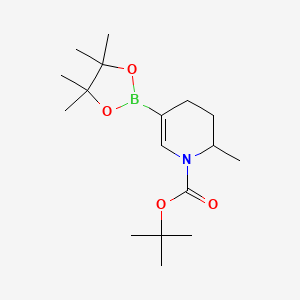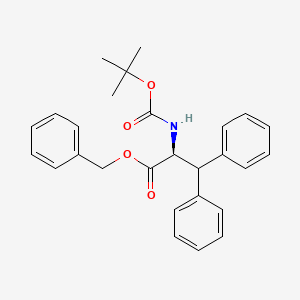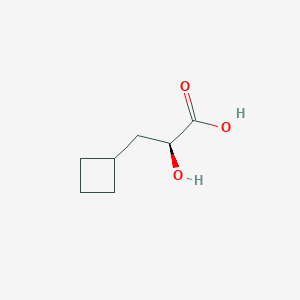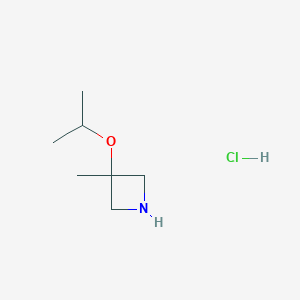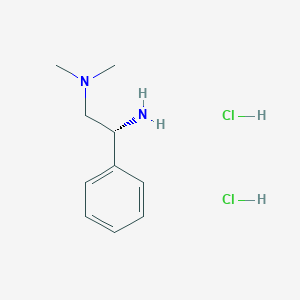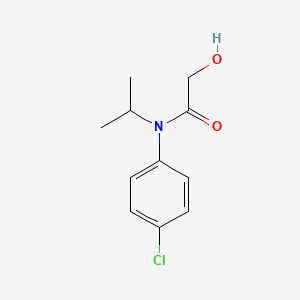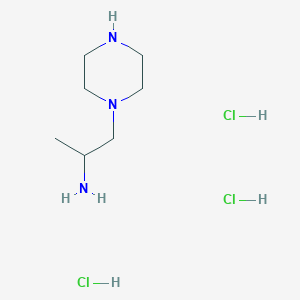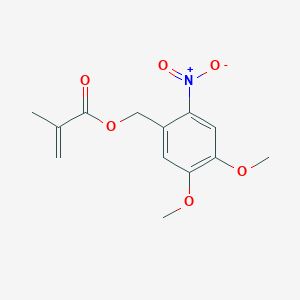
4,5-Dimethoxy-2-nitrobenzyl methacrylate
Übersicht
Beschreibung
4,5-Dimethoxy-2-nitrobenzyl methacrylate is a useful research compound. Its molecular formula is C13H15NO6 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dimethoxy-2-nitrobenzyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dimethoxy-2-nitrobenzyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Selective Immunocapture and Light-Controlled Traceless Release of Transiently Caged Proteins : DMNB photocaging group is used for spatiotemporal control in chemical and biological processes. It is utilized for non-covalent capture of proteins containing DMNB caging groups, followed by light-controlled traceless decaging and release for downstream applications (Rakauskaitė et al., 2021).
Near-Infrared Light-Triggered Dissociation of Block Copolymer Micelles : DMNB is used in block copolymer (BCP) micelles, which can be disrupted by near-infrared laser, triggering the release of payloads. This method is efficient for light-responsive polymeric systems developed for biomedical applications (Yan et al., 2011).
Photochemical Reaction Mechanisms of 4,5-Dimethoxy-2-Nitrobenzyl Acetate : DMNB's electronic dynamics are studied after π-π* excitation, using a sub-10 fs pulse laser. This research helps in understanding the lifetimes of various electronic states of DMNB (Hashimoto et al., 2019).
Hypoxia-Selective Nitrobenzyloxycarbonyl Derivatives : DMNB derivatives are synthesized for preferential toxicity to hypoxic carcinoma cells. This study shows the potential of DMNB in targeted cancer therapy (Shyam et al., 1999).
Peptide Release Upon Photoconversion of 2‐Nitrobenzyl Compounds : Research on DMNB-alcohols attached to various leaving groups for peptide release upon photoconversion. This has implications in controlled drug delivery systems (Nakayama et al., 2011).
Synthesis of Photodeprotectable Serine Derivatives : DMNB is used in the synthesis of 'caged serine', which is released upon irradiation. This has applications in biological studies requiring controlled release of active molecules (Pirrung & Nunn, 1992).
Eigenschaften
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-8(2)13(15)20-7-9-5-11(18-3)12(19-4)6-10(9)14(16)17/h5-6H,1,7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMTWODTDWNTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



